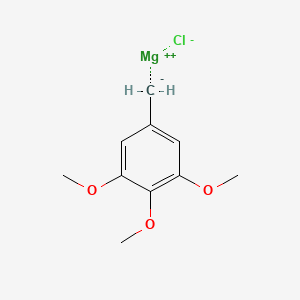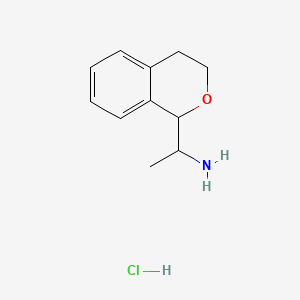![molecular formula C21H26BrNO6 B15295996 (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[95101,502,1307,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide is a complex organic molecule with a unique structure It features multiple hydroxyl groups, a cyclopropylmethyl group, and a bromide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide involves multiple steps. The starting materials typically include cyclopropylmethyl derivatives and various hydroxylated intermediates. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromide ion or to convert double bonds to single bonds.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a useful probe for investigating hydrogen bonding and other molecular interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for developing new therapeutics.
Industry
In industrial applications, this compound can be used as a precursor for manufacturing specialty chemicals. Its reactivity and functional groups make it suitable for producing a wide range of products, from pharmaceuticals to agrochemicals.
作用機序
The mechanism of action of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s specificity and potency.
類似化合物との比較
Similar Compounds
Nicotine Related Compound E: This compound shares some structural similarities, such as the presence of nitrogen and multiple rings, but differs in its functional groups and overall structure.
9-Methoxystrobilurin G: Another compound with a complex structure, used in antimalarial research.
Uniqueness
The uniqueness of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide lies in its combination of hydroxyl groups, a cyclopropylmethyl group, and a bromide ion. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H26BrNO6 |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide |
InChI |
InChI=1S/C21H25NO6.BrH/c1-22(9-11-2-3-11)7-6-19-15-12-4-5-13(23)16(15)28-17(19)20(26,18(24)25)10-21(19,27)14(22)8-12;/h4-5,11,14,17,26-27H,2-3,6-10H2,1H3,(H-,23,24,25);1H/t14-,17-,19+,20+,21-,22?;/m1./s1 |
InChIキー |
HJEMADGGAILIIE-XOKXSRNSSA-N |
異性体SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@@](C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)(C(=O)O)O)CC6CC6.[Br-] |
正規SMILES |
C[N+]1(CCC23C4C(CC2(C1CC5=C3C(=C(C=C5)O)O4)O)(C(=O)O)O)CC6CC6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


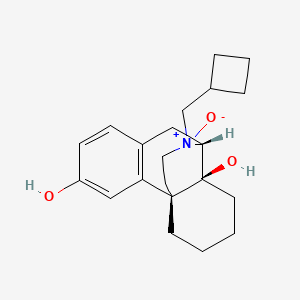
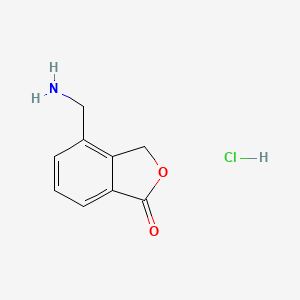
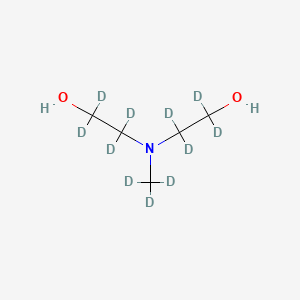
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)

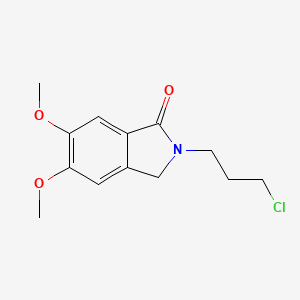
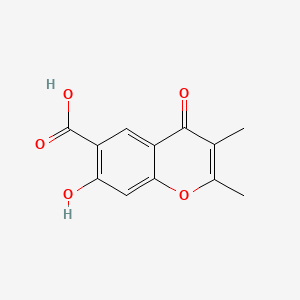
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
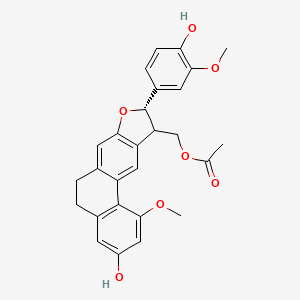
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
